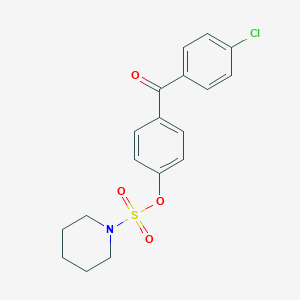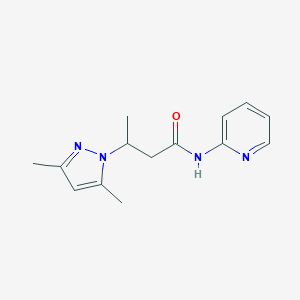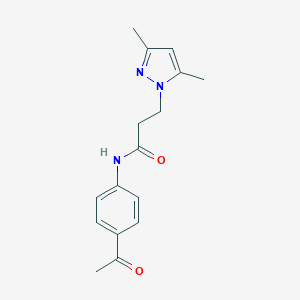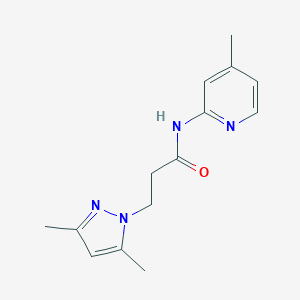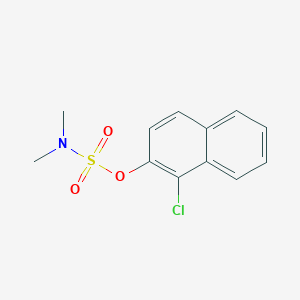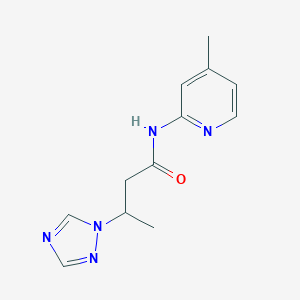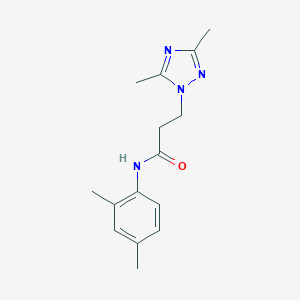
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Propanamide Group: The propanamide group is introduced via an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base (e.g., triethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide: Lacks the dimethyl groups on the triazole ring, which may affect its biological activity and chemical properties.
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-phenylpropanamide: Lacks the dimethyl groups on the phenyl ring, potentially altering its interaction with molecular targets.
Uniqueness
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)propanamide is unique due to the presence of both dimethyl groups on the triazole and phenyl rings. These structural features may enhance its stability, solubility, and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-6-14(11(2)9-10)17-15(20)7-8-19-13(4)16-12(3)18-19/h5-6,9H,7-8H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUBCCZSVFQBHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
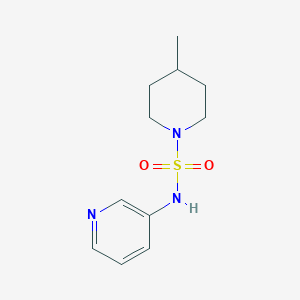


![1-[(4-Methylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497107.png)


